molecular formula C15H12Br2O B8297737 1-Benzoyl-2,3-bis(bromomethyl)benzene

1-Benzoyl-2,3-bis(bromomethyl)benzene

Cat. No.: B8297737
M. Wt: 368.06 g/mol
InChI Key: SYROMGBCRHOQFY-UHFFFAOYSA-N
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Description

1-Benzoyl-2,3-bis(bromomethyl)benzene is a brominated aromatic compound featuring a benzoyl group (-COC₆H₅) at the 1-position and two bromomethyl (-CH₂Br) substituents at the 2- and 3-positions of the benzene ring. This structure confers significant reactivity due to the electron-withdrawing benzoyl group and the labile C-Br bonds, making it a valuable intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions.

Properties

Molecular Formula

C15H12Br2O

Molecular Weight

368.06 g/mol

IUPAC Name

[2,3-bis(bromomethyl)phenyl]-phenylmethanone

InChI

InChI=1S/C15H12Br2O/c16-9-12-7-4-8-13(14(12)10-17)15(18)11-5-2-1-3-6-11/h1-8H,9-10H2

InChI Key

SYROMGBCRHOQFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2CBr)CBr

Origin of Product

United States

Comparison with Similar Compounds

1,4-Dibromo-2,3-bis(bromomethyl)benzene (CAS 127168-82-5)

  • Molecular Formula : C₈H₇Br₃
  • Molecular Weight : 342.85 g/mol
  • Key Differences : Lacks the benzoyl group, reducing electron-withdrawing effects.
  • Reactivity: Undergoes hydrolysis to form (3,6-dibromo-1,2-phenylene)dimethanol under basic conditions (NaOH/H₂O), demonstrating the susceptibility of bromomethyl groups to nucleophilic substitution .
  • Applications: Used in synthesizing dimethanol derivatives for hydrogen-bonded polymeric structures .

1,4-Dimethoxy-2,3-bis(bromomethyl)benzene

  • Key Differences : Methoxy (-OCH₃) groups at 1- and 4-positions instead of bromine or benzoyl.
  • In alkylation reactions, it yields clip molecule 29 with a higher yield (42%) compared to 1,2-bis(bromomethyl)benzene (31%), suggesting substituent effects on reaction efficiency .

2,3-Bis(bromomethyl)naphthalene

  • Key Differences : Naphthalene backbone instead of benzene, increasing steric bulk and conjugation.
  • Reactivity : Lower yield (26%) in clip molecule synthesis compared to benzene analogs, likely due to steric hindrance .

Table 1: Comparative Data for Brominated Benzene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Reactivity/Applications
1-Benzoyl-2,3-bis(bromomethyl)benzene C₁₅H₁₂Br₂O ~372.07 (estimated) Not provided Presumed alkylation/cross-coupling intermediate
1,4-Dibromo-2,3-bis(bromomethyl)benzene C₈H₇Br₃ 342.85 127168-82-5 Hydrolysis to dimethanol derivatives
1,4-Dimethoxy-2,3-bis(bromomethyl)benzene C₁₀H₁₂Br₂O₂ 340.01 Not provided Clip molecule synthesis (42% yield)
2,3-Bis(bromomethyl)naphthalene C₁₂H₁₀Br₂ 322.02 Not provided Clip molecule synthesis (26% yield)

Electronic and Steric Effects

  • Benzoyl Group Influence: The electron-withdrawing benzoyl group in 1-Benzoyl-2,3-bis(bromomethyl)benzene likely enhances the electrophilicity of the bromomethyl groups compared to non-acylated analogs, accelerating nucleophilic substitution reactions.
  • Steric Considerations : Bulky substituents (e.g., naphthalene in 2,3-bis(bromomethyl)naphthalene) reduce reaction yields due to steric hindrance, whereas methoxy groups in 1,4-dimethoxy derivatives improve solubility and stabilize intermediates .

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